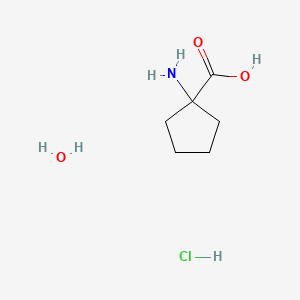
Cycloleucine hydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloleucine hydrochloride monohydrate is a non-proteinogenic amino acid formed by the cyclization of leucine. It is a specific and reversible inhibitor of nucleic acid methylation and is widely used in biochemical experiments . This compound is classified as a cyclopentane derivative of norleucine, having two hydrogen atoms less .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloleucine hydrochloride monohydrate is synthesized through the cyclization of leucine. The reaction involves the formation of a cyclopentane ring structure from leucine, resulting in the compound 1-aminocyclopentane-1-carboxylic acid . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the proper formation of the cyclopentane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the cyclization of leucine followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then purified and crystallized to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloleucine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Cycloleucine hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving amino acids and their derivatives.
Biology: Employed in biochemical experiments to study nucleic acid methylation and its effects on cellular processes
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Cycloleucine hydrochloride monohydrate exerts its effects by specifically and reversibly inhibiting nucleic acid methylation. It targets the methylation process by inhibiting the conversion of 5′-methylthioadenosine to S-adenosyl methionine through the methionine salvage pathway . This inhibition affects various cellular processes, including RNA maturation and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norleucine: A non-proteinogenic amino acid similar to cycloleucine but without the cyclopentane ring structure.
Leucine: A proteinogenic amino acid that serves as the precursor for cycloleucine synthesis.
Methionine: Another amino acid involved in methylation processes but with different structural and functional properties.
Uniqueness
Cycloleucine hydrochloride monohydrate is unique due to its specific and reversible inhibition of nucleic acid methylation, which distinguishes it from other amino acids and their derivatives . Its ability to inhibit methylation makes it a valuable tool in biochemical research and potential therapeutic applications.
Propriétés
Numéro CAS |
66146-62-1 |
|---|---|
Formule moléculaire |
C6H14ClNO3 |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-aminocyclopentane-1-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH.H2O/c7-6(5(8)9)3-1-2-4-6;;/h1-4,7H2,(H,8,9);1H;1H2 |
Clé InChI |
REDNUMWNGCRGNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


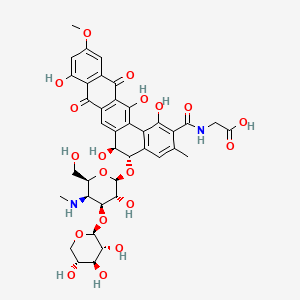
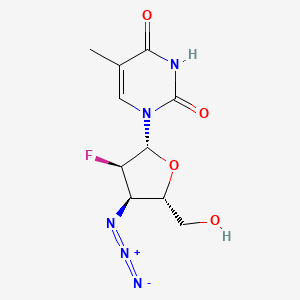
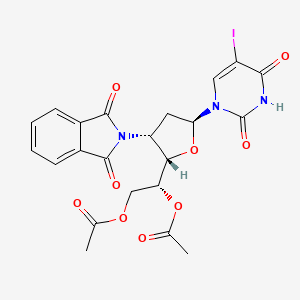
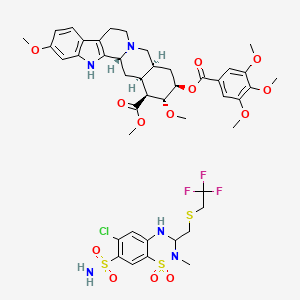
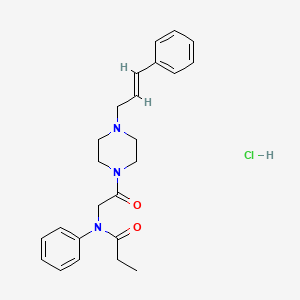
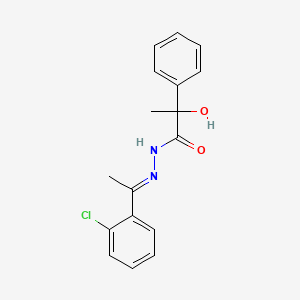
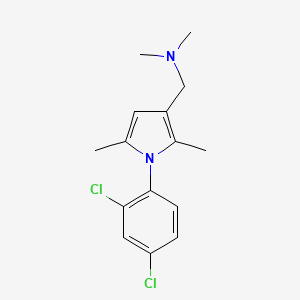
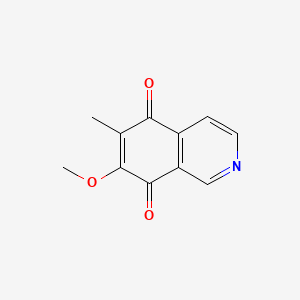
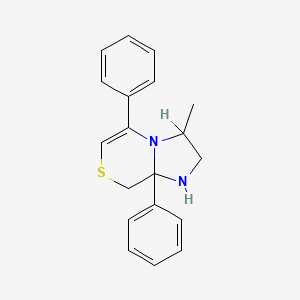
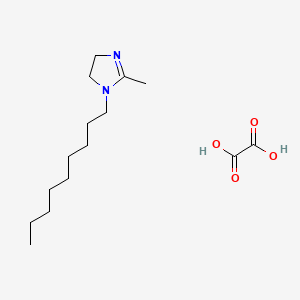
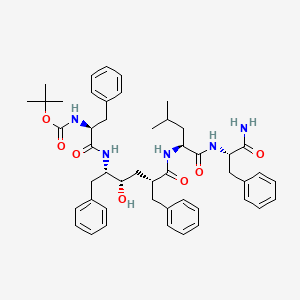
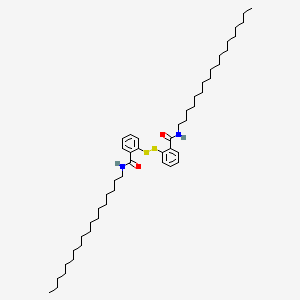
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
